(4-Ethyl-3-methylhexyl) acetate
Overview
Description
(4-Ethyl-3-methylhexyl) acetate: is a chemical compound primarily used as a solvent in various industrial applications. It is a clear, colorless liquid with a mild odor and is known for its low toxicity and minimal environmental impact . This compound is part of the alkyl acetates family, which are commonly used in paints, coatings, and agricultural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, C8-10-branched alkyl esters, C9-rich typically involves the esterification of acetic acid with branched-chain alcohols containing 8 to 10 carbon atoms. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:
R-OH+CH3COOH→CH3COOR+H2O
Industrial Production Methods: In industrial settings, the production of acetic acid, C8-10-branched alkyl esters, C9-rich is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process often involves the use of distillation to separate the ester from the reaction mixture and to purify the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Ethyl-3-methylhexyl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: Under certain conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Acetic acid and the corresponding alcohol.
Transesterification: A different ester and alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Chemistry: (4-Ethyl-3-methylhexyl) acetate is used as a solvent in organic synthesis and as a reagent in various chemical reactions. Its low toxicity and high solvency make it an ideal choice for many laboratory and industrial applications .
Biology: In biological research, this compound is used as a solvent for extracting and purifying biological molecules. Its ability to dissolve a wide range of organic compounds makes it useful in various biochemical assays and experiments .
Medicine: While not commonly used directly in medicine, acetic acid, C8-10-branched alkyl esters, C9-rich can be found in pharmaceutical formulations as a solvent or excipient. Its low toxicity and compatibility with various active ingredients make it a valuable component in drug development .
Industry: In the industrial sector, this compound is widely used as a solvent in paints, coatings, and adhesives. It is also used in the production of agricultural chemicals and as a fuel additive .
Mechanism of Action
The mechanism of action of acetic acid, C8-10-branched alkyl esters, C9-rich primarily involves its role as a solvent. It interacts with various molecular targets by dissolving organic compounds and facilitating their reactions. The ester functional group allows it to participate in esterification and transesterification reactions, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
- Acetic acid, C11-14-branched alkyl esters, C13-rich
- Acetic acid, C6-8-branched alkyl esters, C7-rich
- Acetic acid, C9-11-branched alkyl esters, C10-rich
Uniqueness: (4-Ethyl-3-methylhexyl) acetate is unique due to its specific carbon chain length and branching, which provide it with distinct physical and chemical properties. Its balance of low toxicity, high solvency, and compatibility with various industrial applications sets it apart from other similar compounds .
Properties
IUPAC Name |
(4-ethyl-3-methylhexyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-5-11(6-2)9(3)7-8-13-10(4)12/h9,11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHJIJCRXQRDGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [EPA ChAMP: Hazard Characterization] | |
Record name | Acetic acid, C8-10-branched alkyl esters, C9-rich | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20145 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.26 [mmHg] | |
Record name | Acetic acid, C8-10-branched alkyl esters, C9-rich | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20145 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
108419-33-6 | |
Record name | Acetic acid, C8-10-branched alkyl esters, C9-rich | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | acetic acid (4-ethyl-3-methyl-hexyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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